5-Methoxy-2,4-dinitrophenol

説明

The exact mass of the compound 5-Methoxy-2,4-dinitrophenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 105592. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Methoxy-2,4-dinitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-2,4-dinitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.

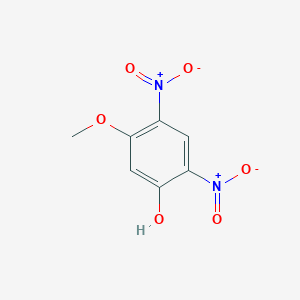

Structure

3D Structure

特性

IUPAC Name |

5-methoxy-2,4-dinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O6/c1-15-7-3-6(10)4(8(11)12)2-5(7)9(13)14/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IASWEPJOUWXONE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)O)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20295799 | |

| Record name | 5-Methoxy-2,4-dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51652-35-8 | |

| Record name | 51652-35-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105592 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methoxy-2,4-dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Methoxy-2,4-dinitrophenol synthesis pathway

An In-Depth Technical Guide to the Synthesis of 5-Methoxy-2,4-dinitrophenol

Introduction

5-Methoxy-2,4-dinitrophenol is a substituted aromatic compound belonging to the dinitrophenol family. These compounds are characterized by a phenol ring substituted with two nitro groups. The presence of the electron-withdrawing nitro groups significantly increases the acidity of the phenolic proton and influences the molecule's chemical reactivity. While specific applications for 5-methoxy-2,4-dinitrophenol are not widely documented in mainstream literature, its structural analogues, such as 2,4-dinitrophenol (DNP), are known for their high biological activity, though they are also associated with significant toxicity and explosive hazards.[1]

The synthesis of nitrated phenols requires careful control over reaction conditions to ensure regioselectivity and prevent runaway reactions, which can be highly exothermic.[1] This guide provides a detailed exploration of a primary, high-yield synthesis pathway for 5-Methoxy-2,4-dinitrophenol and discusses the theoretical underpinnings of an alternative electrophilic substitution route. The content is intended for researchers and professionals with a strong background in synthetic organic chemistry.

Retrosynthetic Analysis

A logical approach to designing a synthesis begins with retrosynthesis. For 5-Methoxy-2,4-dinitrophenol, two primary pathways can be envisioned. Pathway A involves a Nucleophilic Aromatic Substitution (SNAr) on a pre-functionalized, electron-deficient ring. Pathway B follows a more traditional Electrophilic Aromatic Substitution (EAS) route, introducing the nitro groups onto a precursor phenol.

Caption: Retrosynthetic analysis of 5-Methoxy-2,4-dinitrophenol.

Synthesis Pathway A: Nucleophilic Aromatic Substitution

This pathway represents a robust and high-yield method starting from 1,3-Dichloro-4,6-dinitrobenzene. The strategy relies on the powerful electron-withdrawing nature of the two nitro groups, which activate the aromatic ring for nucleophilic attack.

Principle and Rationale

The SNAr mechanism is operative here. The nitro groups at the ortho and para positions relative to the chlorine atoms stabilize the negative charge in the Meisenheimer complex—the intermediate formed upon nucleophilic attack. This stabilization dramatically lowers the activation energy for the substitution. In this synthesis, sodium hydroxide in water acts as the source for the hydroxyl group (via hydrolysis of one C-Cl bond), while methanol provides the methoxy group that displaces the second chlorine atom.

Caption: Simplified workflow for the SNAr synthesis pathway.

Detailed Experimental Protocol

The following protocol is adapted from a documented procedure with a reported yield of 95%.[2]

Step 1: Reaction Setup

-

Equip a 1-liter round-bottom flask with a mechanical stirrer and a reflux condenser.

-

Charge the flask with 23.7 grams (0.1 mol) of 1,3-dichloro-4,6-dinitrobenzene.

-

Add 100 mL of methanol and 200 mL of water to the flask.

-

Add 15 grams (0.375 mol) of sodium hydroxide.

Step 2: Reaction Execution

-

Begin stirring the mixture.

-

Heat the flask to approximately 65°C.

-

Maintain the temperature and continue stirring for about 8 hours.

Step 3: Product Isolation and Purification

-

After 8 hours, cool the reaction mixture to room temperature.

-

Prepare a beaker with aqueous hydrochloric acid and cool it to 0°C in an ice bath.

-

Pour the reaction mixture into the cold hydrochloric acid solution to precipitate the product.

-

Isolate the resulting solid by filtration.

-

Air-dry the product. The expected dry weight is approximately 20.5 g.[2]

Data Presentation

| Reagent | Molecular Wt. ( g/mol ) | Mass (g) | Moles (mol) | Molar Eq. |

| 1,3-Dichloro-4,6-dinitrobenzene | 237.01 | 23.7 | 0.1 | 1.0 |

| Sodium Hydroxide | 40.00 | 15.0 | 0.375 | 3.75 |

| Methanol | 32.04 | - | - | Solvent |

| Water | 18.02 | - | - | Solvent |

| Product | Molecular Wt. ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | % Yield |

| 5-Methoxy-2,4-dinitrophenol | 214.13 | 21.4 | 20.5[2] | 95%[2] |

Synthesis Pathway B: Electrophilic Nitration (Conceptual)

This pathway involves the direct dinitration of 3-methoxyphenol. While conceptually straightforward, this approach presents significant challenges in controlling the reaction's selectivity and safety.

Principle and Rationale

The hydroxyl (-OH) and methoxy (-OCH₃) groups are both strongly activating ortho-, para-directors in electrophilic aromatic substitution. In 3-methoxyphenol, both groups activate positions 2, 4, and 6. Therefore, introducing nitro groups at the 2 and 4 positions is electronically favored.

However, the high activation of the ring makes it susceptible to over-nitration, potentially leading to the formation of trinitrated byproducts, which are often potent explosives.[1] The nitration reaction is also highly exothermic, and rigorous temperature control is essential to prevent a runaway reaction.[1]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 5-Methoxy-2,4-dinitrophenol

Introduction

5-Methoxy-2,4-dinitrophenol is a nitroaromatic compound of significant interest in various fields of chemical and pharmaceutical research. As a derivative of the well-known uncoupling agent 2,4-dinitrophenol (DNP), its physicochemical properties are crucial for understanding its potential applications, from a building block in organic synthesis to a probe in biochemical studies.[1][2] The introduction of a methoxy group to the dinitrophenol scaffold can modulate its electronic and steric properties, thereby influencing its reactivity, solubility, and biological activity.

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Methoxy-2,4-dinitrophenol, offering insights for researchers, scientists, and professionals in drug development. The information presented herein is a synthesis of available data, contextualized with expert analysis to facilitate a deeper understanding of this molecule's behavior.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its identity and three-dimensional structure. 5-Methoxy-2,4-dinitrophenol, with the IUPAC name 5-methoxy-2,4-dinitrophenol, is a substituted phenol bearing two nitro groups and a methoxy group on the benzene ring.[3]

Caption: Chemical structure of 5-Methoxy-2,4-dinitrophenol.

Core Physicochemical Properties

A quantitative understanding of a molecule's physicochemical properties is paramount for predicting its behavior in various systems. The following table summarizes the key properties of 5-Methoxy-2,4-dinitrophenol. For context and comparison, the properties of the parent compound, 2,4-dinitrophenol, are also included where available.

| Property | 5-Methoxy-2,4-dinitrophenol | 2,4-Dinitrophenol |

| Molecular Formula | C₇H₆N₂O₆[4] | C₆H₄N₂O₅[1] |

| Molecular Weight | 214.13 g/mol [3][4] | 184.11 g/mol [1] |

| Melting Point | 107-109 °C[4] | 112-114 °C[2] |

| Boiling Point | 397.5 °C at 760 mmHg[4] | Decomposes (sublimes when carefully heated)[2] |

| Density | 1.579 g/cm³[4] | 1.683 g/cm³[2] |

| LogP (Octanol-Water Partition Coefficient) | 1.7[3] | 1.54[5] |

| pKa (Acid Dissociation Constant) | Not experimentally determined (estimated to be slightly higher than 2,4-DNP due to the electron-donating methoxy group) | 4.09[1] |

Solubility Profile

2,4-Dinitrophenol is described as slightly soluble in water but soluble in most organic solvents and aqueous alkaline solutions.[2] Given the increased lipophilicity suggested by the slightly higher LogP value of 5-Methoxy-2,4-dinitrophenol, it is expected to exhibit even lower solubility in water and enhanced solubility in nonpolar organic solvents compared to its parent compound. The presence of the phenolic hydroxyl group, however, will still allow for solubility in polar organic solvents and aqueous bases through salt formation.

Expected Solubility:

-

Water: Sparingly soluble

-

Alcohols (Methanol, Ethanol): Soluble

-

Ethers (Diethyl ether): Soluble

-

Chlorinated Solvents (Dichloromethane, Chloroform): Soluble

-

Aqueous Alkaline Solutions (e.g., NaOH, NaHCO₃): Soluble due to deprotonation of the phenolic hydroxyl group.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 5-Methoxy-2,4-dinitrophenol, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts will be influenced by the electron-withdrawing nitro groups and the electron-donating methoxy and hydroxyl groups.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Two singlets or doublets in the downfield region (typically δ 7.0-9.0 ppm), with their exact chemical shifts and coupling patterns depending on the specific substitution pattern.

-

Methoxy Protons: A singlet in the upfield region (typically δ 3.8-4.2 ppm).

-

Hydroxyl Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

The ¹³C NMR spectrum will provide information on the number of unique carbon environments.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Multiple signals in the downfield region (typically δ 110-160 ppm). Carbons attached to the nitro groups and the oxygen atoms will be significantly deshielded.

-

Methoxy Carbon: A signal in the upfield region (typically δ 55-65 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-Methoxy-2,4-dinitrophenol will be characterized by absorption bands corresponding to the O-H, C-H, C=C (aromatic), NO₂, and C-O bonds.

Key Expected IR Absorption Bands:

-

O-H stretch (phenolic): A broad band around 3200-3600 cm⁻¹

-

C-H stretch (aromatic): Peaks around 3000-3100 cm⁻¹

-

C-H stretch (aliphatic, methoxy): Peaks around 2850-3000 cm⁻¹

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region

-

NO₂ stretch (asymmetric and symmetric): Strong absorptions around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹

-

C-O stretch (aryl ether and phenol): Bands in the 1000-1300 cm⁻¹ region

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. Nitroaromatic compounds typically exhibit strong absorption in the UV region. For 2,4-dinitrophenol, a λmax has been reported around 316 nm.[6] The introduction of the methoxy group, an auxochrome, is expected to cause a bathochromic (red) shift in the λmax of 5-Methoxy-2,4-dinitrophenol.

Synthesis and Experimental Protocols

The synthesis of 5-Methoxy-2,4-dinitrophenol can be achieved through various synthetic routes, often starting from commercially available precursors. A common approach involves the nitration of a substituted phenol or anisole derivative.

Illustrative Synthesis Workflow

Caption: A generalized workflow for the synthesis of 5-Methoxy-2,4-dinitrophenol.

Experimental Protocol: Determination of pKa by UV-Vis Spectrophotometry

The following is a generalized protocol for determining the pKa of a phenolic compound like 5-Methoxy-2,4-dinitrophenol using UV-Vis spectrophotometry. This method relies on the principle that the ionized (phenolate) and non-ionized (phenolic) forms of the compound have different UV-Vis absorption spectra.

Materials:

-

5-Methoxy-2,4-dinitrophenol

-

A series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 2 to 8)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of 5-Methoxy-2,4-dinitrophenol of known concentration in a suitable solvent (e.g., methanol or ethanol).

-

Preparation of Sample Solutions: For each buffer solution, prepare a sample by diluting a known volume of the stock solution to a final, constant concentration.

-

Spectral Acquisition:

-

Record the UV-Vis spectrum of each sample solution over a relevant wavelength range (e.g., 200-500 nm).

-

Identify the wavelength of maximum absorbance (λmax) for both the fully protonated (at low pH) and fully deprotonated (at high pH) forms of the compound.

-

-

Data Analysis:

-

At a selected wavelength where the absorbance difference between the acidic and basic forms is significant, plot the absorbance versus the pH of the buffer solutions.

-

The resulting plot should be a sigmoidal curve. The pKa is the pH at the inflection point of this curve, which corresponds to the pH at which the concentrations of the protonated and deprotonated species are equal.

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation: pH = pKa + log([A⁻]/[HA]) where [A⁻] and [HA] are the concentrations of the deprotonated and protonated forms, respectively, which can be determined from the absorbance values.

-

Conclusion

The physicochemical properties of 5-Methoxy-2,4-dinitrophenol, as detailed in this guide, provide a foundational understanding for its application in scientific research. The presence of the methoxy group subtly modulates the properties of the dinitrophenol core, influencing its electronic character, lipophilicity, and, consequently, its potential biological interactions and reactivity. While further experimental data, particularly for its pKa and detailed spectral analyses, would be beneficial for a more complete characterization, the information presented here offers a robust starting point for researchers and drug development professionals. The provided experimental protocols serve as a practical guide for the in-house determination of these crucial parameters, ensuring scientific integrity and reproducibility.

References

-

PubChem. (n.d.). 2,5-Dinitrophenol. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). 2,4-Dinitrophenol. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

Wikipedia. (2023, December 29). 2,4-Dinitrophenol. Retrieved January 26, 2026, from [Link]

-

National Council of Educational Research and Training. (n.d.). Alcohols, Phenols and Ethers. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of the 2,4-DNP derivative of product. Retrieved January 26, 2026, from [Link]

-

LookChem. (n.d.). 5-Methoxy-2,4-dinitrophenol. Retrieved January 26, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information for.... Retrieved January 26, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 2,4-dinitro-. NIST Chemistry WebBook. Retrieved January 26, 2026, from [Link]

- Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Dinitrophenols. U.S. Department of Health and Human Services.

-

PubChem. (n.d.). 5-Methoxy-2,4-dinitrophenol. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). UV-vis spectra of different concentrations of 2,4-dinitrophenol and.... Retrieved January 26, 2026, from [Link]

Sources

- 1. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 3. 5-Methoxy-2,4-dinitrophenol | C7H6N2O6 | CID 266795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Core Mechanism of Action of 5-Methoxy-2,4-dinitrophenol

Preamble: A Note on the Available Data

This technical guide provides a comprehensive overview of the mechanism of action of 5-Methoxy-2,4-dinitrophenol. It is important to note that while the core mechanism is understood based on its structural similarity to the extensively studied 2,4-dinitrophenol (DNP), specific experimental data on the 5-methoxy derivative is limited in the public domain. Therefore, this guide will establish the foundational mechanism of action based on the robust data available for DNP and then extrapolate the likely influences of the 5-methoxy functional group. This approach is grounded in established principles of medicinal chemistry and pharmacology to provide a scientifically sound, albeit partially theoretical, analysis for researchers, scientists, and drug development professionals.

Introduction: The Legacy of Dinitrophenols as Mitochondrial Uncouplers

Substituted dinitrophenols, most notably 2,4-dinitrophenol (DNP), hold a significant place in the history of biochemistry and pharmacology.[1][2] Initially used in the manufacturing of munitions, their profound metabolic effects were discovered in the early 20th century, leading to their brief and controversial use as weight-loss drugs.[1][2][3] The core mechanism of these compounds lies in their ability to act as protonophores, effectively uncoupling mitochondrial oxidative phosphorylation.[1][3][4] This process, central to cellular energy production, is disrupted, leading to a dissipation of the proton motive force as heat rather than the synthesis of adenosine triphosphate (ATP).[1][3][4]

5-Methoxy-2,4-dinitrophenol, a structural analogue of DNP, is presumed to share this fundamental mechanism of action. This guide will delve into the intricacies of this mechanism, explore the potential modulatory role of the 5-methoxy group, and provide a framework for its experimental validation.

Physicochemical Properties of 5-Methoxy-2,4-dinitrophenol

A thorough understanding of the physicochemical properties of a compound is paramount to elucidating its mechanism of action. These properties govern its absorption, distribution, metabolism, excretion, and ultimately, its interaction with biological targets.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O₆ | [5][6] |

| Molecular Weight | 214.13 g/mol | [5][6] |

| Melting Point | 107-109 °C | [6] |

| Boiling Point | 397.5 °C at 760 mmHg | [6] |

| XLogP3 | 1.7 | [5][6] |

| Hydrogen Bond Donor Count | 1 | [5][6] |

| Hydrogen Bond Acceptor Count | 6 | [5][6] |

The XLogP3 value suggests a moderate lipophilicity, which is a critical factor for its ability to traverse the inner mitochondrial membrane.

Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of action of 5-Methoxy-2,4-dinitrophenol is predicated on its function as a protonophore, a lipid-soluble molecule that can transport protons across a lipid bilayer. This action directly interferes with the chemiosmotic coupling that links the electron transport chain (ETC) to ATP synthesis.

The Proton Motive Force: The Engine of ATP Synthesis

In healthy mitochondria, the ETC pumps protons (H⁺) from the mitochondrial matrix into the intermembrane space, creating an electrochemical gradient known as the proton motive force. This force is the potential energy that drives protons back into the matrix through the ATP synthase complex, powering the phosphorylation of ADP to ATP.

The Role of 5-Methoxy-2,4-dinitrophenol as a Protonophore

5-Methoxy-2,4-dinitrophenol, in its protonated (phenolic) form, is sufficiently lipophilic to diffuse across the inner mitochondrial membrane into the more alkaline matrix. Once in the matrix, the higher pH causes the phenolic proton to dissociate. The resulting anionic form is then able to diffuse back across the inner mitochondrial membrane to the more acidic intermembrane space, where it can pick up another proton. This cyclical process effectively creates a "short-circuit" for protons, allowing them to re-enter the matrix without passing through ATP synthase.

The energy stored in the proton gradient is consequently dissipated as heat, leading to an increase in body temperature, a hallmark of dinitrophenol toxicity.[1][4] The cell attempts to compensate for the reduced ATP production by increasing the rate of substrate oxidation, leading to an elevated metabolic rate.[1][3]

Sources

- 1. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 2. news-medical.net [news-medical.net]

- 3. acmcasereport.org [acmcasereport.org]

- 4. 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Methoxy-2,4-dinitrophenol | C7H6N2O6 | CID 266795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

An In-depth Technical Guide to the Predicted Biological Activity of 5-Methoxy-2,4-dinitrophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activity of 5-Methoxy-2,4-dinitrophenol, a derivative of the well-characterized mitochondrial uncoupler, 2,4-dinitrophenol (DNP). In the absence of extensive direct research on this specific analog, this document synthesizes the vast body of knowledge on DNP with fundamental principles of medicinal chemistry to project the pharmacological and toxicological profile of 5-Methoxy-2,4-dinitrophenol. It is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of novel dinitrophenol derivatives. The guide outlines the predicted mechanism of action, potential therapeutic applications, and a proposed framework for the experimental validation of its biological activities.

Introduction: The Legacy of 2,4-Dinitrophenol and the Rationale for a Methoxy Derivative

2,4-Dinitrophenol (DNP) is a small molecule with a storied history in biochemistry and pharmacology. Initially used in the manufacturing of explosives and dyes, its potent effect on metabolic rate was discovered in the early 20th century, leading to its brief and controversial use as a weight-loss drug.[1][2] The primary mechanism of DNP is the uncoupling of oxidative phosphorylation in mitochondria.[1][3] By transporting protons across the inner mitochondrial membrane, it dissipates the proton gradient necessary for ATP synthesis, causing the energy from cellular respiration to be released as heat.[3][4] This dramatic increase in metabolic rate and thermogenesis, while effective for weight loss, is also the source of DNP's severe toxicity, including hyperthermia, tachycardia, and a narrow therapeutic window that has led to numerous fatalities.[2][5]

Despite its dangers, the fundamental mechanism of mitochondrial uncoupling remains a tantalizing target for the treatment of metabolic diseases, such as obesity and non-alcoholic fatty liver disease (NAFLD), as well as certain neurodegenerative disorders.[1][6] This has spurred interest in developing safer analogs of DNP that might retain therapeutic efficacy with an improved safety profile. The introduction of a methoxy group at the 5-position of the dinitrophenol scaffold to create 5-Methoxy-2,4-dinitrophenol is a rational design strategy aimed at modulating the physicochemical and pharmacokinetic properties of the parent molecule. The methoxy group, with its electron-donating and lipophilic characteristics, could potentially alter the compound's acidity, membrane permeability, and metabolic stability, thereby influencing its potency, tissue distribution, and clearance.

This guide will, therefore, construct a predictive profile of 5-Methoxy-2,4-dinitrophenol, offering a scientifically grounded hypothesis for its biological activity and a roadmap for its investigation.

Predicted Mechanism of Action: Modulating Mitochondrial Uncoupling

The biological activity of 5-Methoxy-2,4-dinitrophenol is predicted to be centered around the uncoupling of mitochondrial oxidative phosphorylation, a mechanism inherited from its parent compound, DNP.

The Protonophore Hypothesis

It is hypothesized that 5-Methoxy-2,4-dinitrophenol will act as a protonophore, a lipophilic molecule that can bind and transport protons across the inner mitochondrial membrane. The presence of the acidic phenolic hydroxyl group and the delocalization of the negative charge by the two nitro groups are critical for this function. The addition of the methoxy group at the 5-position is expected to influence the acidity (pKa) of the hydroxyl group through its electronic effects. This modulation may, in turn, affect the efficiency of proton transport and, consequently, the uncoupling potency.

Signaling Pathway: Mitochondrial Uncoupling by a Dinitrophenol Derivative

Caption: Predicted mechanism of mitochondrial uncoupling by 5-Methoxy-2,4-dinitrophenol.

Potential Therapeutic Applications and Associated Risks

Based on the predicted mechanism of action, 5-Methoxy-2,4-dinitrophenol could be investigated for therapeutic applications where controlled mitochondrial uncoupling is desirable.

| Potential Therapeutic Area | Rationale for Investigation | Anticipated Risks and Challenges |

| Metabolic Diseases (Obesity, NAFLD) | Increased energy expenditure and fat oxidation. | Narrow therapeutic index, hyperthermia, cardiovascular stress.[2] |

| Neurodegenerative Diseases | Mild uncoupling may reduce mitochondrial oxidative stress and improve neuronal resilience.[6] | Potential for neurotoxicity at higher doses, disruption of essential ATP-dependent neuronal processes. |

| Ischemia-Reperfusion Injury | Partial uncoupling has been shown to reduce mitochondrial calcium overload and reactive oxygen species (ROS) production. | Systemic toxicity, difficulty in achieving localized delivery to the site of injury. |

Proposed Experimental Workflows for Biological Characterization

A rigorous and systematic experimental approach is necessary to validate the predicted biological activities of 5-Methoxy-2,4-dinitrophenol and assess its therapeutic potential.

In Vitro Characterization

Objective: To determine the mitochondrial uncoupling activity and cellular toxicity of 5-Methoxy-2,4-dinitrophenol.

Methodology:

-

Mitochondrial Respiration Assays:

-

Isolate mitochondria from a relevant cell line or animal tissue (e.g., liver, muscle).

-

Use a Seahorse XF Analyzer or a similar instrument to measure the oxygen consumption rate (OCR).

-

Titrate 5-Methoxy-2,4-dinitrophenol and measure the increase in basal respiration and the decrease in ATP-linked respiration.

-

Compare the potency and efficacy to that of 2,4-dinitrophenol.

-

-

Cell Viability and Cytotoxicity Assays:

-

Treat various cell lines (e.g., HepG2, C2C12) with a range of concentrations of 5-Methoxy-2,4-dinitrophenol.

-

Perform MTT or similar assays to determine the IC50 for cytotoxicity.

-

Assess markers of apoptosis (e.g., caspase-3/7 activity) and necrosis (e.g., LDH release).

-

Experimental Workflow: In Vitro Characterization

Caption: A streamlined workflow for the initial in vitro evaluation.

In Vivo Evaluation

Objective: To assess the pharmacokinetic profile, efficacy, and toxicity of 5-Methoxy-2,4-dinitrophenol in an animal model.

Methodology:

-

Pharmacokinetic Studies:

-

Administer a single dose of 5-Methoxy-2,4-dinitrophenol to rodents (e.g., mice or rats) via relevant routes (e.g., oral, intravenous).

-

Collect blood samples at various time points and analyze the plasma concentration of the compound and its potential metabolites using LC-MS/MS.

-

Determine key pharmacokinetic parameters such as half-life, clearance, and volume of distribution.

-

-

Efficacy Studies in a Disease Model:

-

For metabolic studies, use a diet-induced obesity mouse model.

-

Treat animals with 5-Methoxy-2,4-dinitrophenol for a defined period.

-

Monitor body weight, food intake, and energy expenditure.

-

At the end of the study, collect tissues for histological and biochemical analysis (e.g., liver fat content).

-

-

Toxicology Studies:

-

Conduct acute and sub-chronic toxicity studies in rodents.

-

Monitor for clinical signs of toxicity, including changes in body temperature, behavior, and body weight.

-

Perform comprehensive blood chemistry and histopathological analysis of major organs.

-

Synthesis of 5-Methoxy-2,4-dinitrophenol

The synthesis of 5-Methoxy-2,4-dinitrophenol can be achieved through various synthetic routes. One reported method involves the reaction of 1,3-Dichloro-4,6-dinitrobenzene with a methoxide source. The reaction mixture is then acidified to yield the final product. A high yield of 95% has been reported for this transformation.

Conclusion and Future Directions

5-Methoxy-2,4-dinitrophenol represents a rationally designed analog of 2,4-dinitrophenol with the potential for a modified biological activity profile. While its primary mechanism of action is predicted to be mitochondrial uncoupling, the influence of the methoxy group on its potency, pharmacokinetics, and safety remains to be elucidated. The experimental workflows outlined in this guide provide a clear path for the comprehensive characterization of this compound. Further research is warranted to determine if 5-Methoxy-2,4-dinitrophenol, or other novel dinitrophenol derivatives, can harness the therapeutic potential of mitochondrial uncoupling while mitigating the severe risks associated with the parent compound. The development of safer uncouplers could have a significant impact on the treatment of a range of debilitating diseases.

References

-

Wikipedia. 2,4-Dinitrophenol. [Link]

-

Grundlingh, J., Dargan, P. I., El-Zanfaly, M., & Wood, D. M. (2011). 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death. Journal of Medical Toxicology, 7(3), 205–212. [Link]

-

Geisler, J. G. (2019). 2,4 Dinitrophenol as Medicine. Cells, 8(3), 280. [Link]

-

da Silva, W. F., de Cássia dos Santos, V., & de Souza, J. M. (2022). The Risks of Using 2,4‑Dinitrophenol (2,4‑DNP) as a Weight Loss Agent: A Literature Review. Annals of Clinical and Medical Case Reports, 9(14). [Link]

-

Kevan Science. (2021, February 7). This is Why 2,4-Dinitrophenol (2,4 DNP) is Bad For You [Video]. YouTube. [Link]

-

Geisler, J. G. (2019). 2,4 Dinitrophenol as Medicine. PubMed. [Link]

-

World Anti-Doping Agency. (2019). The Prohibited List. [Link]

-

Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for Dinitrophenols. NCBI Bookshelf. [Link]

-

Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for Dinitrophenols. [Link]

-

Petroff, D., Stober, S., & Scherbaum, W. A. (2017). 2,4-Dinitrophenol, the inferno drug: a netnographic study of user experiences in the quest for leanness. Semantic Scholar. [Link]

-

Sullivan, P. G., Pandya, J. D., & Sebastian, A. H. (2011). Differential Effects of the Mitochondrial Uncoupling Agent, 2,4-Dinitrophenol, or the Nitroxide Antioxidant, Tempol, on Synaptic or Nonsynaptic Mitochondria After Spinal Cord Injury. Journal of Neuroscience Research, 89(12), 1968–1978. [Link]

-

ResearchGate. Effect of MitoDNP on mitochondrial respiration. [Link]

- Google Patents. CN103396318A - Synthetic process for 2,4-dinitroanisole.

-

U.S. Environmental Protection Agency. 2,4-Dinitrophenol. [Link]

-

Academia.edu. (PDF) Synthesis of 2-Methoxy-5-nitrophenylglycine; 2, 4-dinitrophenoxyacetic Acid and Pyridylglycine as Precursors for Indigo Dyes. [Link]

-

University of Technology Sydney. (2025, December 24). Researchers develop mild mitochondrial uncouplers for obesity treatment. [Link]

-

ResearchGate. (PDF) Synthesis of 2,4-dinitrophenol. [Link]

-

Jung, M., Lee, S. J., Yoo, S. H., & Kim, H. S. (2020). Death from 2,4-Dinitrophenol Poisoning: An Autopsy Case. Korean Journal of Legal Medicine, 44(3), 140–142. [Link]

-

MDPI. Mitochondrial Uncoupling Proteins (UCP1-UCP3) and Adenine Nucleotide Translocase (ANT1) Enhance the Protonophoric Action of 2,4-Dinitrophenol in Mitochondria and Planar Bilayer Membranes. [Link]

-

Vione, D., Maurino, V., Minero, C., & Pelizzetti, E. (2005). Aqueous atmospheric chemistry: formation of 2,4-dinitrophenol upon nitration of 2-nitrophenol and 4-nitrophenol in solution. Environmental Science & Technology, 39(21), 8289–8296. [Link]

Sources

- 1. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 2. 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. HEALTH EFFECTS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. 2,4 Dinitrophenol as Medicine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 5-Methoxy-2,4-dinitrophenol (CAS Number: 51652-35-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Methoxy-2,4-dinitrophenol, a derivative of the well-known metabolic agent 2,4-dinitrophenol (DNP). Due to the limited specific research on this methoxylated analogue, this document synthesizes the available chemical data for 5-Methoxy-2,4-dinitrophenol with the extensive body of knowledge surrounding the parent compound, DNP. This approach allows for a scientifically grounded, albeit partially inferential, understanding of its potential biological activities, mechanism of action, and safety considerations.

Introduction: The Dinitrophenol Class and the Significance of the 5-Methoxy Moiety

The dinitrophenols are a class of synthetic organic compounds with a history of use as industrial chemicals, including in the manufacturing of dyes, wood preservatives, and explosives.[1] The most notable member of this class, 2,4-dinitrophenol (DNP), gained significant attention in the 1930s for its potent ability to induce weight loss.[2] This effect is a direct consequence of its function as a mitochondrial uncoupling agent.[3]

5-Methoxy-2,4-dinitrophenol is a structural analogue of DNP, featuring a methoxy group at the 5-position of the phenol ring. The introduction of this functional group can be expected to alter the physicochemical properties of the parent molecule, potentially influencing its lipophilicity, metabolic stability, and interaction with biological targets. Understanding these potential modifications is critical for any research or development involving this compound.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of 5-Methoxy-2,4-dinitrophenol is fundamental for its handling, formulation, and analysis.

| Property | Value | Source |

| CAS Number | 51652-35-8 | [4] |

| Molecular Formula | C₇H₆N₂O₆ | [4] |

| Molecular Weight | 214.13 g/mol | [4] |

| Melting Point | 107-109 °C | [4] |

| Boiling Point | 397.5 °C at 760 mmHg | [4] |

| Flash Point | 194.2 °C | [4] |

Synthesis of 5-Methoxy-2,4-dinitrophenol

A documented laboratory-scale synthesis of 5-Methoxy-2,4-dinitrophenol involves the reaction of 1,3-Dichloro-4,6-dinitrobenzene with sodium hydroxide in a mixture of methanol and water.

Experimental Protocol: Synthesis from 1,3-Dichloro-4,6-dinitrobenzene

-

Reaction Setup: In a 1-liter round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 23.7 grams of 1,3-Dichloro-4,6-dinitrobenzene, 100 mL of methanol, and 200 mL of water.

-

Addition of Base: Add 15 grams of sodium hydroxide to the mixture.

-

Reaction Conditions: Heat the reaction mixture to approximately 65°C for about 8 hours.

-

Work-up and Isolation: After the reaction is complete, pour the mixture into ice-cold aqueous hydrochloric acid.

-

Purification: Isolate the resulting precipitate by filtration and air-dry the product.

This procedure is reported to yield approximately 20.5 grams of 5-Methoxy-2,4-dinitrophenol, corresponding to a 95% yield.

Caption: Synthesis workflow for 5-Methoxy-2,4-dinitrophenol.

Inferred Biological Activity and Mechanism of Action: Extrapolation from 2,4-Dinitrophenol

The Protonophore Mechanism of Dinitrophenols

The primary mechanism of action for DNP is the uncoupling of oxidative phosphorylation.[5] In cellular respiration, a proton gradient is established across the inner mitochondrial membrane, which drives the synthesis of ATP by ATP synthase. DNP acts as a protonophore, a lipid-soluble molecule that can transport protons across the membrane, dissipating this gradient.[3] This uncoupling leads to the energy from the electron transport chain being released as heat rather than being used for ATP synthesis.[3]

Caption: Inferred mechanism of mitochondrial uncoupling by 5-Methoxy-2,4-dinitrophenol.

Expected Physiological Effects

Based on the known effects of DNP, exposure to its 5-methoxy derivative could lead to:

-

Increased Basal Metabolic Rate: The inefficiency in ATP production would compel the body to increase its metabolic rate to meet energy demands.[6]

-

Hyperthermia: The dissipation of the proton gradient as heat can lead to a significant increase in body temperature.[5]

-

Weight Loss: The increased metabolic rate and burning of fat reserves would likely result in weight loss.[2]

Structure-Activity Relationship Considerations

The addition of a methoxy group at the 5-position may modulate the activity of the dinitrophenol core. The methoxy group is electron-donating and can increase the lipophilicity of the molecule. This could potentially enhance its ability to cross the mitochondrial membrane, possibly affecting its potency as an uncoupling agent. However, without experimental data, this remains a hypothesis.

Inferred Toxicological Profile and Safety Precautions

The high toxicity of DNP is well-documented, and it is crucial to assume that 5-Methoxy-2,4-dinitrophenol possesses a similar, if not identical, toxicological profile.

Acute Toxicity

Acute exposure to DNP can cause a rapid onset of symptoms including:

-

Nausea, vomiting, and abdominal pain[3]

-

Hyperthermia, tachycardia (rapid heart rate), diaphoresis (excessive sweating), and tachypnea (rapid breathing)[5]

-

In severe cases, cardiovascular collapse and death can occur.[5]

The lowest published lethal human oral dose of DNP is 4.3 mg/kg.[5]

Chronic Toxicity

Long-term exposure to DNP has been associated with adverse effects such as:

Handling and Safety

Given the presumed high toxicity, strict safety protocols must be followed when handling 5-Methoxy-2,4-dinitrophenol:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses.

-

Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or vapors.

-

Containment: Handle the compound in a designated area to prevent contamination.

-

Waste Disposal: Dispose of all waste materials in accordance with institutional and local regulations for hazardous chemicals.

Analytical Characterization

While specific, publicly available analytical data for 5-Methoxy-2,4-dinitrophenol is scarce, standard analytical techniques would be employed for its characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure, including the positions of the methoxy and nitro groups on the aromatic ring.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups, such as the hydroxyl, methoxy, and nitro groups.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be the method of choice for assessing the purity of the compound and for quantitative analysis in biological matrices.

Potential Research Applications

Given its probable mechanism of action, 5-Methoxy-2,4-dinitrophenol could be a tool for researchers in several areas:

-

Metabolic Research: As a potential mitochondrial uncoupler, it could be used to study cellular metabolism, energy homeostasis, and thermogenesis.

-

Structure-Activity Relationship Studies: It can serve as a valuable compound in studies aimed at understanding how modifications to the DNP scaffold affect uncoupling activity and toxicity.

-

Development of Novel Therapeutics: While highly toxic in its current form, the dinitrophenol scaffold continues to be explored for therapeutic applications, such as in the treatment of obesity and non-alcoholic fatty liver disease, through the development of targeted delivery systems or safer analogues.[3]

Conclusion

5-Methoxy-2,4-dinitrophenol is a dinitrophenol derivative with limited specific research data. However, based on the extensive knowledge of its parent compound, 2,4-dinitrophenol, it is reasonable to infer that it acts as a potent mitochondrial uncoupling agent with a high potential for toxicity. Researchers and drug development professionals must exercise extreme caution when handling this compound and should consider its properties to be analogous to those of DNP. Further research is warranted to fully characterize the biological activity, pharmacokinetic profile, and toxicology of 5-Methoxy-2,4-dinitrophenol to determine if the 5-methoxy substitution offers any therapeutic advantages or altered safety profile compared to the well-studied 2,4-dinitrophenol.

References

-

2,4-Dinitrophenol. In: Wikipedia. [Link]

-

Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Dinitrophenols. [Link]

-

A Case of Fatal Poisoning: Use of 2-4 Dinitrophenol for Weight Loss. (2024). Anatolian Journal of Emergency Medicine. [Link]

- Miranda, E. J., McIntyre, I. M., Parker, D. R., Gary, R. D., & Logan, B. K. (2006). Two deaths attributed to the use of 2,4-dinitrophenol. Journal of Analytical Toxicology, 30(3), 219–222.

-

National Center for Biotechnology Information. (1995). Toxicological Profile for Dinitrophenols - TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS. In NCBI Bookshelf. [Link]

-

LookChem. (n.d.). 5-Methoxy-2,4-dinitrophenol. [Link]

- Grundlingh, J., Dargan, P. I., El-Zanfaly, M., & Wood, D. M. (2011). 2,4-dinitrophenol (DNP): a weight loss agent with significant acute toxicity and risk of death. Journal of medical toxicology : official journal of the American College of Medical Toxicology, 7(3), 205–212.

- Campos, V. P. A., de Oliveira, G. A. R., & de Almeida, R. M. (2022). The Risks of Using 2,4-Dinitrophenol (2,4-DNP) as a Weight Loss Agent: A Literature Review. Acta Scientific Medical Sciences, 6(10), 96-102.

- Khabarov, A. A., Syroeshkin, A. V., & Uspenskaya, E. V. (2012). Synthesis of 2,4-dinitrophenol. Russian Journal of Applied Chemistry, 85(10), 1577–1580.

-

National Center for Biotechnology Information. (1995). Toxicological Profile for Dinitrophenols - HEALTH EFFECTS. In NCBI Bookshelf. [Link]

-

National Center for Biotechnology Information. (1995). Toxicological Profile for Dinitrophenols - RELEVANCE TO PUBLIC HEALTH. In NCBI Bookshelf. [Link]

Sources

- 1. Liposomal Form of 2,4-Dinitrophenol Lipophilic Derivatives as a Promising Therapeutic Agent for ATP Synthesis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acmcasereport.org [acmcasereport.org]

- 3. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 4. 5-Methoxy-2,4-dinitrophenol|lookchem [lookchem.com]

- 5. 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to the Solubility of 5-Methoxy-2,4-dinitrophenol in Dimethyl Sulfoxide (DMSO)

This guide provides a comprehensive analysis of the solubility of 5-Methoxy-2,4-dinitrophenol in Dimethyl Sulfoxide (DMSO). It is intended for researchers, scientists, and professionals in drug development who utilize this compound and solvent system in their workflows. The document delves into the theoretical underpinnings of solubility based on molecular structure, offers practical, field-proven protocols for experimental determination, and discusses critical considerations for laboratory applications.

Foundational Principles: Understanding the Solute and Solvent

A robust understanding of solubility begins with a thorough characterization of the individual components. The principle of "like dissolves like" is a fundamental concept in chemistry, and in this context, we must examine the physicochemical properties of both 5-Methoxy-2,4-dinitrophenol and DMSO to predict their interaction.

The Solute: 5-Methoxy-2,4-dinitrophenol

5-Methoxy-2,4-dinitrophenol is a substituted aromatic compound. Its structure is characterized by a phenol backbone modified with two strongly electron-withdrawing nitro groups (-NO₂) and an electron-donating methoxy group (-OCH₃). The presence of the phenolic hydroxyl group (-OH) is particularly significant as it can act as a hydrogen bond donor.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O₆ | [1] |

| Molecular Weight | 214.13 g/mol | [1] |

| Melting Point | 107-109 °C | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 6 | [2] |

| XLogP3 | 1.7 | [1] |

The Solvent: Dimethyl Sulfoxide (DMSO)

Dimethyl Sulfoxide (DMSO) is a powerful and versatile polar aprotic solvent.[3][4] Its utility in scientific research, particularly in drug discovery and cell-based assays, is unparalleled due to its ability to dissolve a wide array of both polar and nonpolar compounds.[4][5] The term "aprotic" signifies that the molecule does not have a hydroxyl group and cannot act as a hydrogen bond donor. However, the highly polarized sulfoxide bond (S=O) makes the oxygen atom an excellent hydrogen bond acceptor.

| Property | Value | Source |

| Molecular Formula | C₂H₆SO | [3] |

| Molecular Weight | 78.13 g/mol | [3] |

| Boiling Point | 189 °C | [6] |

| Density | 1.10 g/mL | [7] |

| Polarity Index (P') | 7.2 | [7] |

| Dielectric Constant | 46.68 | [7] |

Mechanistic Insight: The "Why" of Solubility

The high solubility of many organic compounds in DMSO is not arbitrary; it is governed by specific intermolecular forces.[8] For 5-Methoxy-2,4-dinitrophenol, several favorable interactions with DMSO molecules are anticipated, leading to a high theoretical solubility.

-

Hydrogen Bonding: The primary interaction is the formation of a strong hydrogen bond between the phenolic hydroxyl group (-OH) of the solute and the electronegative oxygen atom of the DMSO sulfoxide group (S=O). This is a dominant force in the solvation process.

-

Dipole-Dipole Interactions: The two nitro groups (-NO₂) are potent electron-withdrawing groups, creating significant partial positive charges on the aromatic ring and strong dipoles within the molecule. These dipoles can interact favorably with the large dipole moment of the DMSO molecule.

-

London Dispersion Forces: The aromatic ring of the solute and the methyl groups of DMSO will also exhibit weaker van der Waals forces, contributing to the overall solvation.

These interactions effectively overcome the crystal lattice energy of solid 5-Methoxy-2,4-dinitrophenol, allowing individual molecules to be surrounded and stabilized by the DMSO solvent shell.

Caption: Key intermolecular forces driving solubility.

Quantitative Assessment: From Theory to Practice

While theoretical analysis predicts good solubility, quantitative data is essential for practical applications such as preparing stock solutions for biological screening. Specific, publicly available data for the solubility of 5-Methoxy-2,4-dinitrophenol in DMSO is limited. However, data for the parent compound, 2,4-Dinitrophenol, indicates it is moderately soluble in DMSO.[9] Given the addition of a methoxy group, which can slightly increase polarity and potential for dipole interactions, the solubility of the 5-methoxy derivative is expected to be comparable or slightly enhanced.

For drug discovery and screening campaigns, solubility is a critical parameter.[8] It is often determined experimentally using high-throughput methods to assess large compound libraries.[10]

Experimental Protocol: A Self-Validating Workflow for Kinetic Solubility Determination

For most research applications, particularly in early-stage drug discovery, the kinetic solubility is the most relevant and practical measure. This refers to the concentration of a compound that remains in solution after a DMSO stock is diluted into an aqueous buffer under a specific set of conditions.[11] The following protocol provides a robust, self-validating method for determining the kinetic solubility of 5-Methoxy-2,4-dinitrophenol.

Rationale and Causality

The goal of this protocol is to identify the highest concentration of the test compound that can be prepared from a DMSO stock and remain soluble in an aqueous environment, mimicking assay conditions. Preparing a high-concentration stock in 100% DMSO is standard practice to minimize the final solvent concentration in an experiment, as high percentages of DMSO can be toxic to cells or interfere with assay components.[12][13] Serial dilutions are performed in 100% DMSO before addition to the aqueous buffer to prevent the compound from crashing out of a partially aqueous solution during the dilution process itself.[12]

Step-by-Step Methodology

Materials:

-

5-Methoxy-2,4-dinitrophenol

-

Anhydrous, high-purity DMSO (e.g., cell culture grade)

-

Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or 96-well plate

-

Calibrated pipettes

-

Vortex mixer

-

Plate reader or nephelometer (for quantitative measurement) or visual inspection

Procedure:

-

Prepare High-Concentration Stock Solution (e.g., 50 mM):

-

Accurately weigh the required mass of 5-Methoxy-2,4-dinitrophenol (MW: 214.13 g/mol ). For 1 mL of a 50 mM stock, weigh 10.71 mg.

-

Transfer the compound to a sterile microcentrifuge tube.

-

Add the calculated volume of 100% DMSO to achieve the target concentration.[12]

-

Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (30-37°C) may be used if necessary. This is your Master Stock .

-

-

Perform Serial Dilutions in 100% DMSO:

-

Label a series of sterile tubes or wells in a 96-well plate.

-

To create a 2-fold dilution series (50, 25, 12.5, 6.25 mM, etc.), add 50 µL of 100% DMSO to all tubes except the first.

-

Transfer 100 µL of the Master Stock (50 mM) to the first tube.

-

Transfer 50 µL from the first tube to the second, mix well, and repeat this process down the series. This creates a range of concentrations in 100% DMSO.

-

-

Dilution into Aqueous Buffer:

-

Prepare a separate 96-well plate (the "Assay Plate").

-

Add 98 µL of your chosen aqueous buffer (e.g., PBS) to each well.

-

Transfer 2 µL from each concentration of your DMSO serial dilution into the corresponding well of the Assay Plate. This results in a final DMSO concentration of 2%. This percentage should be adjusted based on the tolerance of your specific downstream application.

-

Crucial Control: Include a "vehicle control" well containing 98 µL of buffer and 2 µL of 100% DMSO (with no compound).

-

-

Incubation and Measurement:

-

Seal the Assay Plate and incubate at room temperature for a defined period (e.g., 1-2 hours), protected from light.

-

Qualitative Assessment: Visually inspect the wells against a dark background for any signs of precipitation or cloudiness. The highest concentration that remains clear is the approximate kinetic solubility.

-

Quantitative Assessment: Measure the turbidity or light scattering of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 600-650 nm). The kinetic solubility is the highest concentration that does not show a significant increase in signal compared to the vehicle control.

-

Caption: A standardized workflow for experimental solubility.

Safety and Handling: A Mandate for Due Diligence

Professional laboratory practice requires strict adherence to safety protocols for all chemicals involved.

-

5-Methoxy-2,4-dinitrophenol: Dinitrophenols as a class are hazardous. 2,4-Dinitrophenol is known to be flammable, acutely toxic if swallowed, inhaled, or in contact with skin, and can cause organ damage through prolonged exposure.[14][15][16][17] It must be handled with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, within a chemical fume hood.

-

Dimethyl Sulfoxide (DMSO): While having low intrinsic toxicity, DMSO's ability to penetrate the skin is a primary safety concern.[3] It can act as a carrier, transporting other dissolved, potentially toxic, substances through the skin and into the bloodstream.[3] Therefore, wearing nitrile gloves is mandatory when handling DMSO and its solutions.

Conclusion and Best Practices

Based on a comprehensive analysis of its molecular structure and the properties of DMSO, 5-Methoxy-2,4-dinitrophenol is predicted to have high solubility in this polar aprotic solvent . This is primarily attributed to strong hydrogen bonding and dipole-dipole interactions. For all practical purposes, this solubility must be confirmed experimentally, and the provided kinetic solubility protocol offers a reliable and self-validating method for this determination.

For researchers and drug development professionals, the key takeaways are:

-

Always use high-purity, anhydrous DMSO and store it under dry conditions to prevent water absorption.[12]

-

Validate the solubility of each new batch of compound.

-

Maintain a final DMSO concentration in aqueous assays that is as low as possible (typically well below 1%) and always include a vehicle control to account for any solvent effects.[13]

-

Adhere to strict safety protocols when handling both the dinitrophenol compound and DMSO solutions.

By integrating theoretical understanding with rigorous experimental validation, researchers can confidently prepare and utilize solutions of 5-Methoxy-2,4-dinitrophenol in DMSO, ensuring the accuracy and reproducibility of their scientific outcomes.

References

- Vertex AI Search. (2024). What is the solubility of 2,4-Dinitrophenol?

-

PubChem. (n.d.). 2,4-Dinitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Dimethyl Sulfoxide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methoxy-2,4-dinitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Lagunin, A., et al. (2003). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Chemical Information and Computer Sciences, 43(4), 1045-1051. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dinitrophenol. Retrieved from [Link]

-

New Jersey Department of Health. (1999). Hazard Summary: 2,4-Dinitrophenol. Retrieved from [Link]

-

Reddit. (2023). Is it ok to dissolve 2,4 dinitrophenol (DNP) in DMSO for In vitro experiments?. Retrieved from [Link]

-

LookChem. (n.d.). 5-Methoxy-2,4-dinitrophenol. Retrieved from [Link]

-

ResearchGate. (2022). 2,4-Dinitrophenol (DNP) water/DMSO/ethanol solution?. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4-Dinitrophenol. Retrieved from [Link]

-

Gaylord Chemical. (n.d.). Dimethyl Sulfoxide Solvent Properties. Retrieved from [Link]

-

Kumar, S., et al. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239. Retrieved from [Link]

-

MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

-

American Chemical Society. (2021). Dimethyl sulfoxide. Retrieved from [Link]

Sources

- 1. 5-Methoxy-2,4-dinitrophenol | C7H6N2O6 | CID 266795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Methoxy-2,4-dinitrophenol|lookchem [lookchem.com]

- 3. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 5. acs.org [acs.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Dimethyl Sulfoxide Solvent Properties [macro.lsu.edu]

- 8. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. lifechemicals.com [lifechemicals.com]

- 11. asianpubs.org [asianpubs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. reddit.com [reddit.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. nj.gov [nj.gov]

- 17. westliberty.edu [westliberty.edu]

An In-depth Technical Guide to the Safety and Handling of 5-Methoxy-2,4-dinitrophenol

A Note on Scope and Analogy: Data specifically for 5-Methoxy-2,4-dinitrophenol is limited in publicly accessible literature. Therefore, this guide is constructed with a primary reliance on the extensive safety, handling, and toxicological data available for its parent compound, 2,4-dinitrophenol (DNP). This approach, using a well-characterized structural analog for hazard assessment, is a standard and necessary practice in chemical safety management. All recommendations should be treated with the gravity appropriate for the highly hazardous nature of dinitrophenols.

Introduction

5-Methoxy-2,4-dinitrophenol is a substituted nitrophenolic compound. While its specific applications may be niche, its structural similarity to 2,4-dinitrophenol (DNP)—a compound with a long history as an industrial chemical, a banned weight-loss agent, and a potent metabolic toxin—necessitates a rigorous and cautious approach to its handling.[1][2][3] This guide provides drug development professionals, researchers, and scientists with a technical framework for the safe handling, storage, and disposal of 5-Methoxy-2,4-dinitrophenol, grounded in the established principles of chemical safety and the known hazards of the dinitrophenol class.

Chemical and Physical Properties

Understanding the fundamental properties of a compound is the first step in a robust safety assessment. The data below is primarily based on the parent compound, 2,4-dinitrophenol, and should be considered representative for risk evaluation purposes.

| Property | Value (for 2,4-Dinitrophenol) | Significance for Handling |

| Chemical Formula | C₆H₄N₂O₅ (DNP) | Indicates a highly nitrated aromatic compound, suggesting potential energetic properties. |

| Molar Mass | 184.11 g/mol (DNP) | Relevant for stoichiometric calculations in experimental design. |

| Appearance | Yellow crystalline solid[2][4] | The colored nature can aid in identifying contamination, but dust is a major hazard. |

| Odor | Sweet, musty[4] | Odor is not a reliable indicator of exposure, as olfactory fatigue can occur. |

| Melting Point | 112–114 °C[2] | Heating the solid can lead to sublimation and increased explosion risk. |

| Explosive Hazard | HIGHLY EXPLOSIVE when dry.[4] Can detonate from heat, friction, or shock.[4] | This is the most critical physical hazard. The compound must be kept wetted at all times.[4][5][6] |

| Solubility | Sparingly soluble in water; soluble in ethanol, acetone, and other organic solvents.[2] | Informs choices for spill cleanup, decontamination, and formulation. |

Caption: Figure 1: Chemical Structure of 5-Methoxy-2,4-dinitrophenol.

Hazard Identification and Toxicology

The toxicity of dinitrophenols is acute and severe. The primary mechanism of action is the uncoupling of mitochondrial oxidative phosphorylation, which disrupts cellular energy production.[3][7][8]

GHS Classification (Based on 2,4-Dinitrophenol)

| Hazard Class | Category | Hazard Statement |

| Explosives | Division 1.1 | H201: Explosive; mass explosion hazard (when dry)[6] |

| Acute Toxicity, Oral | Category 2 | H300: Fatal if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[6] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[6] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life |

Mechanism of Toxicity: Uncoupling of Oxidative Phosphorylation

In healthy mitochondria, the electron transport chain pumps protons across the inner mitochondrial membrane, creating a proton gradient. This gradient drives ATP synthase to produce ATP, the cell's primary energy currency. Dinitrophenols are proton ionophores; they shuttle protons back across the membrane, dissipating the gradient.[3][7] This uncouples electron transport from ATP synthesis. The energy from metabolism is no longer captured as ATP but is instead released as heat, leading to severe hyperthermia.[3][7] This rapid depletion of cellular energy and extreme fever are the hallmarks of DNP poisoning and are often fatal.[7][8][9]

Caption: Figure 2: DNP uncouples the proton gradient from ATP synthesis.

Signs and Symptoms of Exposure

Exposure to dinitrophenols can lead to a rapid onset of symptoms.[7][9] These include:

-

Profound sweating and thirst

-

Increased basal metabolic rate, heart rate, and respiratory rate[7][9]

-

Yellow discoloration of skin, eyes, and urine[2]

-

Chronic exposure can lead to cataracts, skin rashes, and damage to the heart, liver, and central nervous system.[4][7][10]

The lowest published lethal human oral dose of DNP is 4.3 mg/kg.[8] There is no specific antidote, and treatment is primarily supportive, focusing on aggressive cooling measures.[11]

Comprehensive Safety and Handling Protocol

A multi-layered approach to safety, incorporating engineering controls, administrative policies, and personal protective equipment (PPE), is mandatory.

Caption: Figure 3: A hierarchical approach to managing chemical hazards.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to physically isolate the researcher from the chemical hazard.

-

Chemical Fume Hood: All work involving 5-Methoxy-2,4-dinitrophenol, including weighing, transfers, and reactions, must be conducted inside a certified chemical fume hood. This contains toxic dusts and vapors.

-

Ventilation: The laboratory must have adequate general ventilation to handle any fugitive emissions.

-

Explosion-Proof Equipment: Given the explosive nature of the dry compound, all electrical equipment (stirrers, heaters, lights) in the immediate vicinity must be rated as explosion-proof.[10]

-

Designated Area: A specific area of the lab or a dedicated fume hood should be designated for work with this compound to prevent cross-contamination.

Personal Protective Equipment (PPE): The Last Barrier

PPE is not a substitute for robust engineering controls but is essential to protect against accidental exposure.

-

Hand Protection: Use double-gloving with chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination is suspected.

-

Eye Protection: Chemical splash goggles are mandatory. A face shield worn over the goggles is required when there is a significant splash or dust hazard.[10]

-

Body Protection: A flame-retardant lab coat is required.[11] For larger quantities or spill response, a full chemical-resistant suit may be necessary.[10]

-

Respiratory Protection: A NIOSH-approved respirator with P100 (particulate) cartridges is required for handling the solid.[10] The choice of respirator must be based on a formal risk assessment.

Step-by-Step Protocol for Weighing and Handling Solid Compound

-

Preparation: Don all required PPE. Ensure the chemical fume hood is functioning correctly. Designate a waste container for contaminated materials inside the hood.

-

Verification: Check the compound's container to ensure it is still wetted. Dinitrophenols are often supplied stabilized with 15-35% water.[6][11] If the material appears dry, do not handle it. Evacuate the area and contact Environmental Health & Safety (EHS). The dry material is a severe explosion hazard.[4][5][6]

-

Transfer: Use non-sparking tools (e.g., plastic or bronze spatulas). Do not use metal spatulas that can cause friction sparks.[5] Carefully transfer the approximate amount needed to a tared weigh boat.

-

Weighing: Close the primary container immediately. Weigh the material. Perform all subsequent dilutions or additions within the fume hood.

-

Cleanup: Decontaminate the spatula and work surface with a suitable solvent (e.g., 70% ethanol), wiping with a disposable towel. Place all contaminated disposable items (gloves, weigh boat, towels) into the designated hazardous waste container.

-

Doffing: Remove PPE in the correct order (gloves first) to avoid self-contamination. Wash hands and arms thoroughly with soap and water.

Storage and Waste Disposal

Storage

-

Location: Store in a cool, well-ventilated, locked cabinet or area away from heat, sunlight, and all possible sources of ignition.[4][10]

-

Container: Keep the container tightly closed and properly labeled with all GHS hazard pictograms.[10]

-

Incompatibilities: Segregate from oxidizing agents, reducing agents, combustible materials, strong bases, and metals.[4][10] Reaction with bases can form shock-sensitive salts.[4]

-

Hydration: Regularly check the material to ensure it remains wetted. Re-hydrate as needed following a specific, approved SOP.

Waste Disposal

5-Methoxy-2,4-dinitrophenol and all materials contaminated with it are considered hazardous waste.

-

Segregation: Collect all solid waste (gloves, paper towels, etc.) and liquid waste in separate, clearly labeled, sealed hazardous waste containers.

-

Labeling: The waste container must be labeled "Hazardous Waste" and list the full chemical name and approximate concentration.

-

Disposal: Arrange for pickup and disposal through your institution's certified EHS department or a licensed hazardous waste contractor. Do not pour this chemical down the drain. [12]

Synthesis Protocol Example

A documented synthesis of 5-Methoxy-2,4-dinitrophenol involves the reaction of 1,3-Dichloro-4,6-dinitrobenzene with sodium hydroxide in a methanol/water solvent system.[13]

Reaction Scheme

Caption: Figure 4: General workflow for the synthesis of 5-Methoxy-2,4-dinitrophenol.[13]

Experimental Protocol

This is an illustrative protocol and must be subjected to a full risk assessment before execution.

-

Setup: In a 1 L round-bottom flask equipped with a mechanical stirrer and reflux condenser, charge 23.7 g of 1,3-dichloro-4,6-dinitrobenzene, 100 mL of methanol, 200 mL of water, and 15 g of sodium hydroxide.[13]

-

Reaction: Heat the mixture to approximately 65°C with stirring for about 8 hours.[13]

-

Workup: Pour the cooled reaction mixture into cold aqueous hydrochloric acid (to pH ~1) to precipitate the product.[13][14]

-

Isolation: Isolate the solid product by filtration and air-dry.[13] Recrystallization from a suitable solvent like ethanol may be performed for further purification.[14]

Emergency Procedures

Immediate and correct action during an emergency is critical to mitigating harm.

| Exposure Type | First Aid Response |

| Skin Contact | Immediately flush skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[10] Seek immediate medical attention.[10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.[10] |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[10] Seek immediate medical attention.[10] |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. |

| Spill | Evacuate the area. For small spills, absorb with a non-combustible material like sand or vermiculite and place in a sealed container for disposal. For large spills, contact EHS immediately. Do not allow the spilled material to dry out. |

| Fire | Fight fire remotely due to the risk of explosion.[6] Use water spray, dry chemical, or alcohol-resistant foam. Containers may explode when heated. |

Conclusion

5-Methoxy-2,4-dinitrophenol, by virtue of its structural class, must be regarded as a highly hazardous material. Its acute toxicity, coupled with a significant explosion hazard when dry, demands the most stringent safety protocols. All personnel must be thoroughly trained on its specific hazards and the detailed procedures for its safe use. By adhering to the principles of the hierarchy of controls—prioritizing engineering solutions, supported by rigorous administrative procedures and mandatory PPE—researchers can mitigate the substantial risks associated with this compound and ensure a safe laboratory environment.

References

- material safety data sheet - 2,4-dinitrophenol indicator 99% ar. (n.d.).

- SAFETY DATA SHEET - Spectrum Chemical. (2018).

- SAFETY DATA SHEET - Fisher Scientific. (2024).

-

Toxicological Profile for Dinitrophenols. (2021). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

- RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Dinitrophenols. (n.d.). NCBI.

- 5-METHOXY-2,4-DINITROPHENOL synthesis - ChemicalBook. (n.d.).

- 2, 4-dinitrophenol poisoning caused by non-oral exposure. (2025). ResearchGate.

-

Common Name: 2,4-DINITROPHENOL HAZARD SUMMARY. (1999). NJ.gov. Retrieved from [Link]

-

Hazard Communication Standard - 2,4-Dinitrophenol. (n.d.). NJ.gov. Retrieved from [Link]

- SAFETY DATA SHEET - Sigma-Aldrich. (n.d.).

-

2,4-Dinitrophenol - Wikipedia. (n.d.). Retrieved from [Link]

- 2,4-Dinitrophenol - Safety Data Sheet - ChemicalBook. (2026).

-

Grundlingh, J., Dargan, P. I., El-Zanfaly, M., & Wood, D. M. (2011). 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death. Journal of Medical Toxicology, 7(3), 205–212. Retrieved from [Link]

-

Khabarov, Y. G., Lakhmanov, D. E., Kosyakov, D. S., & Ul'yanovskii, N. V. (2012). Synthesis of 2,4-dinitrophenol. Russian Journal of Applied Chemistry, 85(10), 1577–1580. Retrieved from [Link]

-

de Souza, B. S., et al. (2022). The Risks of Using 2,4-Dinitrophenol (2,4-DNP) as a Weight Loss Agent: A Literature Review. ACM Case Reports. Retrieved from [Link]

- 2,4-DINITROPHENOL 97% - SD Fine-Chem. (n.d.).

- CN104045565A - Preparation method of 2,4-dinitrophenol - Google Patents. (2014).

-

Hazardous Waste Disposal Guide - Dartmouth. (n.d.). Retrieved from [Link]

-

Common household products...are considered household hazardous waste (HHW). (n.d.). Recyclemore. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 3. acmcasereport.org [acmcasereport.org]

- 4. nj.gov [nj.gov]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. recyclemore.com [recyclemore.com]

- 13. 5-METHOXY-2,4-DINITROPHENOL synthesis - chemicalbook [chemicalbook.com]

- 14. CN104045565A - Preparation method of 2,4-dinitrophenol - Google Patents [patents.google.com]

A Technical Guide to 5-Methoxy-2,4-dinitrophenol: A Potential Mitochondrial Uncoupling Agent

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary